molecular formula C21H18N2O5 B1653807 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid CAS No. 1956434-67-5

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

Cat. No. B1653807
CAS RN: 1956434-67-5
M. Wt: 378.4
InChI Key: VKKCGLUGHSLCQU-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid, also known as Fmoc-5-oxazolyl-D-proline, is a compound that has been extensively studied in the field of organic chemistry. It is a derivative of proline, an amino acid that is commonly found in proteins, and has been shown to have a range of interesting properties. In

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline has been used extensively in the field of organic chemistry, particularly in the synthesis of peptides and peptidomimetics. It can be incorporated into peptide sequences to modify their properties, such as increasing their stability or altering their binding affinity. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline has also been used as a building block for the synthesis of cyclic peptides and other complex molecules.

Mechanism Of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline is not well understood, but it is thought to interact with proteins and enzymes in a variety of ways. It may bind to specific sites on these molecules, altering their conformation or activity. It may also act as a substrate for enzymes, leading to the formation of new products.
Biochemical and Physiological Effects
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline has been shown to have a range of biochemical and physiological effects. It can increase the stability of peptides and peptidomimetics, making them more resistant to degradation by enzymes or other factors. It can also alter the binding affinity of peptides, allowing them to interact with specific targets more effectively. In addition, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline has been shown to have antimicrobial and antiviral properties, and may have potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline is its versatility in peptide synthesis. It can be easily incorporated into peptide sequences and can modify their properties in a variety of ways. However, one limitation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments. It also requires specialized equipment and expertise to synthesize and purify.

Future Directions

There are many potential future directions for research involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline. One area of interest is the development of new methods for synthesizing and purifying the compound, with the goal of increasing yield and purity. Other areas of research could focus on the development of new applications for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline, such as in drug discovery or as a tool for studying protein-protein interactions. Finally, further studies could be conducted to better understand the mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acidlyl-D-proline, which could lead to new insights into its potential uses and limitations.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKCGLUGHSLCQU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140798
Record name 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

CAS RN

1956434-67-5
Record name 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956434-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxazolepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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